Bruceanol B

Description

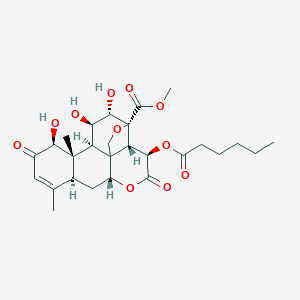

Structure

2D Structure

3D Structure

Properties

CAS No. |

101391-05-3 |

|---|---|

Molecular Formula |

C27H36O11 |

Molecular Weight |

536.6 g/mol |

IUPAC Name |

methyl (2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-3-hexanoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C27H36O11/c1-5-6-7-8-16(29)38-18-20-26-11-36-27(20,24(34)35-4)22(32)17(30)19(26)25(3)13(10-15(26)37-23(18)33)12(2)9-14(28)21(25)31/h9,13,15,17-22,30-32H,5-8,10-11H2,1-4H3/t13-,15+,17+,18+,19+,20+,21+,22-,25-,26?,27+/m0/s1 |

InChI Key |

NZDAVMOPAYYVCK-FIUJHEBUSA-N |

SMILES |

CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C(=O)OC |

Canonical SMILES |

CCCCCC(=O)OC1C2C34COC2(C(C(C3C5(C(CC4OC1=O)C(=CC(=O)C5O)C)C)O)O)C(=O)OC |

Synonyms |

uceanol B bruceanol-B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bruceanol B

Bruceanol B is primarily found in plants of the Brucea genus. Scientific literature indicates its isolation from species such as Brucea antidysenterica and Brucea javanica wikipedia.orgnih.govresearchgate.netnih.govju.edu.etaau.edu.etnih.gov. These plants have a history of use in traditional medicine, contributing to the investigation of their phytochemical constituents, including this compound.

The isolation of this compound from these natural sources typically involves a multi-step process combining extraction and various chromatographic techniques to separate and purify the compound from complex plant matrices. Common methodologies employed include:

Extraction: Initial extraction of plant material is often performed using organic solvents such as ethyl acetate (B1210297), methanol, or chloroform. Following initial extraction, further partitioning of crude extracts with solvents like dichloromethane (B109758) and ethyl acetate is frequently utilized to isolate specific compound classes ju.edu.etnih.govresearchgate.netresearchgate.net.

Chromatography: A series of chromatographic techniques are applied for purification. These commonly include:

Silica (B1680970) gel column chromatography: Used to separate compounds based on polarity, often employing solvent gradients such as n-hexane with increasing amounts of ethyl acetate ju.edu.etresearchgate.netresearchgate.net.

Sephadex LH-20 gel column chromatography: Employed for further purification, often used after silica gel chromatography ju.edu.etresearchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification and analysis, often utilizing reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water mixtures containing formic acid researchgate.netresearchgate.netresearchgate.net.

These sequential purification steps are crucial for obtaining this compound in a pure form suitable for structural elucidation and biological activity studies.

Table 1: Common Isolation Methodologies for this compound

| Step | Technique/Solvent | Purpose | References |

| Extraction | Ethyl acetate | Initial extraction of metabolites | researchgate.netresearchgate.net |

| Methanol, followed by Dichloromethane/Ethyl acetate partition | Crude extract fractionation | nih.gov | |

| Chloroform | Initial extraction of metabolites | ju.edu.et | |

| Chromatography | Silica gel column chromatography | Separation based on polarity | ju.edu.etresearchgate.netresearchgate.net |

| Sephadex LH-20 gel column chromatography | Further purification | ju.edu.etresearchgate.netresearchgate.net | |

| C18 column chromatography | Purification, often with HPLC | researchgate.net | |

| High-Performance Liquid Chromatography (HPLC) | Final purification and analysis | researchgate.netresearchgate.net |

Optimization of Microbial Production Conditions for Bruceanol B

While Bruceanol B is predominantly known as a plant-derived metabolite, research has also explored its production by microorganisms. A soil microorganism, designated as Strain DS4, was identified as a producer of this compound, which also exhibits antibacterial properties. Optimization studies focused on enhancing the production of this compound by Strain DS4 through adjustments to its cultural conditions researchgate.netresearchgate.net.

The optimization efforts identified specific parameters that significantly influenced the yield and activity of this compound. These optimized conditions are detailed below:

Table 2: Optimized Microbial Production Conditions for this compound (Strain DS4)

| Parameter | Optimized Condition | Effect on Production | References |

| Microorganism | Strain DS4 (soil microorganism) | Producer of this compound | researchgate.netresearchgate.net |

| Culture Medium | Soluble starch: 1.5% | Enhanced this compound production | researchgate.netresearchgate.net |

| Yeast extract: 2.0% | Enhanced this compound production | researchgate.netresearchgate.net | |

| Culture Conditions | Temperature: 30°C | Optimal temperature for this compound synthesis | researchgate.netresearchgate.net |

| Culture Duration: 3.5 days | Achieved maximum antibacterial activity (related to B) | researchgate.netresearchgate.net |

These findings suggest that microbial fermentation, when optimized, can serve as a viable route for the production of this compound. Further research in metabolic engineering and synthetic biology could potentially expand upon these initial findings to develop more efficient microbial production systems for this compound and related quassinoids.

Compound List

this compound

Bruceanol A

Bruceanol C

Bruceanol D

Bruceanol E

Bruceanol F

Bruceanol G

Bruceanol H

Bruceantinol

Bruceine B

Bruceantarin

Bruceoside A

Bruceoside B

Brucein D

Brucein E

Bruceacanthinones A, B

Javanicolides A, B

Javanicoside A

Yadanziolides A, D

Yadanziosides D, L

Brujavanones A-N

Brujavanol A

Brujavanol B

Brujavanol E

Biological Activities of Bruceanol B: in Vitro Characterization

Antileukemic Activity of Bruceanol B

The initial focus of research into the bioactivity of this compound and related quassinoids was on their potential to combat leukemia. These studies have been crucial in establishing a baseline understanding of their cytotoxic capabilities.

This compound has demonstrated significant cytotoxic activity against the P-388 murine lymphocytic leukemia cell line, a standard model for screening potential anticancer compounds. In comparative studies of various quassinoids, this compound has consistently shown potent effects. Research has also explored the mechanisms by which related compounds, such as Bruceantin (B1667948) and Brusatol (B1667952), inhibit protein synthesis in P-388 cells, suggesting that quassinoids may act as elongation inhibitors in protein synthesis. nih.gov This provides a potential mechanistic framework for the observed antileukemic activity of this compound.

The cytotoxic profile of this compound and its structural analogs extends to human leukemia cell lines. While direct data for this compound across a wide spectrum of human leukemia lines is often embedded within broader cytotoxicity screens, related compounds have shown significant effects. For instance, Brusatol has demonstrated potent cytotoxicity against HL-60 human leukemia cells. researchgate.net Another related compound, Bruceantin, has been studied for its effects on several leukemia, lymphoma, and myeloma cell lines, where it was found to interfere with cell growth. researchgate.net These findings for structurally similar quassinoids underscore the potential of this compound as a cytotoxic agent against human hematological malignancies.

Antitumor and Cytotoxic Activities of this compound on Solid Tumor Cell Lines

In addition to its antileukemic properties, this compound has been assessed for its cytotoxic activity against a variety of solid tumor cell lines, revealing a broad spectrum of action.

The potential of this compound to act against breast cancer has been an area of interest. While comprehensive studies specifically detailing the activity of this compound against a wide array of breast cancer cell lines like MCF-7 and MDA-MB-231 are part of larger screening programs, the activity of related quassinoids provides valuable insights. For instance, Bruceine D, another quassinoid, is known for its antineoplastic properties in various human cancers, including breast cancer. dntb.gov.ua The general cytotoxic nature of quassinoids against cancer cells supports the rationale for investigating this compound in this context. researchgate.net

The cytotoxic effects of this compound and its congeners have been evaluated against human oral carcinoma cell lines. Research has shown that related quassinoids exhibit potent cytotoxicity in these models. For example, Bruceanol G demonstrated significant cytotoxicity against human oral squamous cell carcinoma. researchgate.net Extracts from Brucea javanica, the plant source of many of these compounds, have also been shown to induce apoptosis in human oral squamous cell carcinoma (HSC-2) cells. researchgate.net

The cytotoxic activity of this compound is not limited to leukemia and the aforementioned solid tumors. Studies have shown that it and its related compounds, Bruceanol D, E, and F, are cytotoxic against a panel of human tumor cell lines. nih.gov This includes lung carcinoma (A-549) and epidermoid carcinoma of the nasopharynx (KB) cells. nih.govresearchgate.net The consistent cytotoxic activity of this family of compounds across different cancer types highlights their broad-spectrum potential.

Table 1: Cytotoxicity of Bruceanol Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | ED₅₀ / IC₅₀ (µg/mL) |

| Bruceanol D | KB | Epidermoid Carcinoma | 0.08 |

| Bruceanol D | A-549 | Lung Carcinoma | 0.55 |

| Bruceanol D | HCT-8 | Ileocecal Adenocarcinoma | 0.09 |

| Bruceanol D | P-388 | Murine Lymphocytic Leukemia | 0.09 |

| Bruceanol E | KB | Epidermoid Carcinoma | 0.55 |

| Bruceanol E | A-549 | Lung Carcinoma | 3.75 |

| Bruceanol F | KB | Epidermoid Carcinoma | 0.43 |

| Bruceanol F | A-549 | Lung Carcinoma | 0.55 |

| Bruceanol G | Oral Squamous Cell Carcinoma | Oral Carcinoma | 0.55 (µmol/L) |

Data sourced from multiple studies. researchgate.netnih.govresearchgate.net ED₅₀/IC₅₀ represents the concentration at which 50% of the cells are inhibited or killed.

Antimalarial Activity Studies of this compound

Quassinoids isolated from the Brucea species are well-documented for their potent antimalarial properties. frontiersin.org While this compound is derived from Brucea antidysenterica, a plant known for its traditional use against malaria and from which other antimalarially active quassinoids have been isolated, specific data detailing its in vitro efficacy (such as IC50 values) against strains of Plasmodium falciparum are not extensively reported in the currently available scientific literature. Research has highlighted related compounds, such as bruceantin, for their significant activity against both chloroquine-sensitive and resistant strains of the malaria parasite. nih.govnih.gov However, direct and specific studies quantifying the antimalarial potency of this compound are limited.

Investigations into Other Biological Activities

Anti-amoebic Potency

Antituberculosis Activity

The potential activity of this compound against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, has not been specifically documented in available scientific research. While various natural products are continuously screened for antitubercular properties, dedicated in vitro studies to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis have not been reported.

Antibacterial Activity (Specific to Microbial-Derived this compound)

Interestingly, a compound identified as this compound has been isolated from a microbial source, specifically a soil microorganism designated as strain DS4. nih.gov This microbial-derived this compound has been characterized as an antibiotic that functions by generating oxygen radicals. nih.govnih.gov In laboratory studies, it was shown to produce these reactive oxygen species within lysates of Bacillus subtilis, indicating a mechanism of action that leads to bacterial cell damage. nih.gov This activity was observed against a range of Gram-positive bacteria. nih.gov

| Microbial Source | Target Organism | Observed Activity |

| Soil Microbe Strain DS4 | Bacillus subtilis (Gram-positive) | Generation of oxygen radicals |

Table 1. In Vitro Antibacterial Profile of Microbial-Derived this compound.

Molecular and Cellular Mechanisms of Action of Bruceanol B

Modulation of Cell Proliferation and Cell Cycle Progression

Bruceanol B, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potent ability to inhibit cell proliferation. wikipedia.orgacs.org The antiproliferative activity of quassinoids is a hallmark of this class of compounds. While specific studies detailing the effect of this compound on cell cycle progression are not extensively available, the mechanisms of related compounds and extracts from Brucea javanica suggest that it likely induces cell cycle arrest. nih.govfrontiersin.org This arrest prevents cancer cells from proceeding through the phases of division, ultimately leading to a halt in tumor growth. The cytotoxic efficacy of this compound and its closely related analogs, Bruceanol A and C, has been quantified in various human tumor cell lines, as detailed in the table below.

Cytotoxicity of Bruceanol Analogs Against Human Cancer Cell Lines (ED₅₀ µg/mL)

| Cell Line | Cancer Type | Bruceanol A | This compound | Bruceanol C |

|---|---|---|---|---|

| A-549 | Lung Carcinoma | <0.1 | <0.1 | <0.1 |

| HCT-8 | Colon Adenocarcinoma | <0.1 | <0.1 | <0.1 |

| KB | Nasopharyngeal Carcinoma | <0.1 | <0.1 | <0.1 |

Induction of Apoptosis Pathways

The induction of programmed cell death, or apoptosis, is a key mechanism through which anticancer agents eliminate malignant cells. It is highly probable that this compound's cytotoxic activity is mediated, at least in part, through the activation of apoptotic pathways. Generally, apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell. mdpi.com

While direct evidence for this compound is scarce, studies on other natural compounds show that they can trigger the intrinsic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c. nih.gov This, in turn, activates caspase-9 and the downstream executioner caspase-3. nih.gov The extrinsic pathway, on the other hand, is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com

Protein Synthesis Inhibition Mechanisms

A significant body of research on quassinoids, the class of compounds to which this compound belongs, has identified the inhibition of protein synthesis as a primary mechanism of their cytotoxic action. nih.gov This inhibition disrupts the cellular machinery responsible for creating proteins, which are essential for cell growth, function, and survival. The ribosome, a complex molecular machine, is the site of protein synthesis, or translation. nih.gov

Antibiotics that inhibit protein synthesis often target either the small (30S in prokaryotes) or large (50S in prokaryotes) ribosomal subunits. researchgate.netyoutube.com They can interfere with various stages of translation, including the binding of aminoacyl-tRNA to the A-site of the ribosome, the formation of peptide bonds by the peptidyltransferase center, or the translocation of the ribosome along the mRNA molecule. nih.govresearchgate.net Although the precise molecular target of this compound within the ribosome has not been definitively identified, its action as a protein synthesis inhibitor is a critical component of its anticancer effects.

Targeting of Specific Molecular Signaling Pathways

This compound is thought to exert its effects by modulating key signaling pathways that are often dysregulated in cancer.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. mdpi.com In many cancers, this pathway is constitutively active, which helps tumor cells to survive and resist therapy. Research on compounds isolated from Brucea javanica has shown that they can inhibit the NF-κB signaling pathway. researchgate.netnih.govnih.gov This inhibition is often achieved by preventing the translocation of the NF-κB p65 subunit into the nucleus, where it would otherwise activate the transcription of pro-survival genes. nih.gov By inhibiting NF-κB, this compound may render cancer cells more susceptible to apoptosis.

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Its aberrant activation is a common feature of many human cancers, promoting uncontrolled cell proliferation and resistance to apoptosis. researchgate.net Studies on ethanol (B145695) extracts of Brucea javanica seeds, which contain this compound among other quassinoids, have demonstrated an ability to inhibit the PI3K/Akt/mTOR pathway. nih.gov This inhibition can lead to a decrease in cell proliferation and the induction of autophagy, a cellular self-degradation process that can, in some contexts, contribute to cell death. nih.gov

Potential for Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell. nih.gov

Many natural compounds have been investigated for their ability to reverse MDR. mdpi.com These compounds can act as inhibitors of P-glycoprotein, either by competitively binding to the transporter or by modulating its ATPase activity. mdpi.com By inhibiting these efflux pumps, such compounds can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy. While the potential of this compound to reverse MDR has not been specifically studied, this remains an important area for future investigation, given the activities of other natural products in this domain.

Role of Oxygen Radical Generation in Biological Efficacy

The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, is an important aspect of cellular signaling and can also be a mechanism of cytotoxicity. researchgate.net While low levels of ROS are involved in normal physiological processes, excessive levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately inducing cell death. nih.gov

Studies on compounds from Brucea javanica have indicated that they can amplify intracellular ROS levels. nih.govnih.gov This increase in oxidative stress may contribute significantly to their cytotoxic and pro-apoptotic effects, as cancer cells, particularly leukemia cells, can be more susceptible to elevated ROS levels. nih.gov

It is important to note that this compound is a phytochemical, isolated from the plant Brucea antidysenterica. wikipedia.orgnih.gov The outline's reference to "microbial-derived this compound" is not supported by the current scientific literature, which consistently identifies it as a plant-derived natural product. There is no available information to distinguish the biological efficacy based on a microbial origin.

Structure Activity Relationship Sar Studies of Bruceanol B and Analogues

Identification of Key Structural Determinants for Antileukemic Potency

Key structural features for the potent activity of quassinoids include:

A Ring: Modifications in this ring have a notable impact on bioactivity. nih.gov

C-15 Side Chain: The nature of the ester group at this position is a crucial factor for cytotoxicity and protein synthesis inhibition. nih.govnih.gov

Epoxymethano Bridge: The presence of an epoxymethano bridge is also considered important for the biological activity. nih.gov

Impact of Quassinoid Core and Side-Chain Modifications on Bioactivity

Modifications to both the foundational quassinoid skeleton and its peripheral side chains have profound effects on the biological activity of these compounds.

Quassinoid Core: The integrity of the core structure is vital. For instance, the presence of a sugar moiety can influence activity, as seen in glycosidic quassinoids. nih.gov The specific arrangement of hydroxyl and ketone groups on the core rings also plays a role in the molecule's interaction with its biological targets.

Side-Chain Modifications: The ester side chain at C-15 has been a primary focus of SAR studies. It has been demonstrated that the structure of this side chain is a key determinant of the ability of quassinoids to inhibit protein synthesis. nih.gov For example, a study involving the design and synthesis of new quassinoid analogs with modified C-15 side chains revealed that an analog with a furan (B31954) ring at this position (analog 5c) exhibited more potent cytotoxicity and greater inhibition of protein synthesis than the natural compound, bruceantin (B1667948) (BOL). nih.gov This highlights the potential for enhancing potency through targeted modifications of this side chain.

Comparative SAR Analysis with Related Quassinoids (e.g., Bruceanol A, Bruceantin, Brusatol)

Comparing the SAR of bruceanol B with its close relatives—bruceanol A, bruceantin, and brusatol (B1667952)—provides valuable insights into the subtle structural nuances that govern their bioactivity. While these compounds share the same fundamental quassinoid scaffold, variations in their substitution patterns lead to differences in their potency.

Bruceantin and Brusatol: Bruceantin is a well-studied quassinoid known for its potent antileukemic properties. aau.edu.etresearchgate.net Brusatol, another related compound, also demonstrates significant cytotoxic effects. nih.govresearchgate.net The primary difference between bruceantin and brusatol lies in the C-15 ester side chain. The antineoplastic activity of these compounds has been linked to their ability to inhibit protein and DNA synthesis. nih.gov SAR studies have shown that modifications to the C-15 ester side chain can significantly alter their cytotoxic activity. researchgate.net

Bruceanol A and B: Bruceanol A and B are also recognized for their antileukemic capabilities. prota4u.orgthegoodscentscompany.com Bruceanol G, another analog, has shown significant cytotoxicity against COLO-205 and KB neoplastic cell lines. nih.gov The variations in the hydroxylation patterns and the nature of the ester side chains among these bruceanol analogs likely account for the observed differences in their biological activities.

The following tables present a comparative view of the cytotoxic activities of various quassinoids.

Table 1: Cytotoxicity of Bruceanol Analogs and Related Quassinoids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Bruceanol G | COLO-205 | 0.44 | nih.gov |

| Bruceanol G | KB | 0.55 | nih.gov |

| Brujavanol E | Human oral squamous cell carcinoma | 5.54 | researchgate.net |

| Isobruceine B | KB | 0.39 µg/mL | semanticscholar.org |

| Isobruceine B | LU-1 | 0.40 µg/mL | semanticscholar.org |

| Isobruceine B | LNCaP | 0.34 µg/mL | semanticscholar.org |

| Isobruceine B | HL-60 | 0.23 µg/mL | semanticscholar.org |

Synthetic Strategies and Derivatization Research of Bruceanol B

Approaches to Partial Synthesis and Derivatization

The partial synthesis of Bruceanol B analogs and the derivatization of related quassinoids have been instrumental in understanding the chemical reactivity of this class of compounds and for exploring their therapeutic potential.

One notable approach has been the synthesis of A/B-ring partial analogs of the closely related quassinoid, bruceantin (B1667948). nih.gov This strategy allows for the exploration of the synthesis of the core structure without the immediate complexity of the entire molecule. The synthesis of these partial analogs often incorporates the functionalized A-ring and the C-15 ester moiety, which are crucial for the biological activity of many quassinoids. nih.gov

Derivatization studies on quassinoids have often targeted the C-15 hydroxyl group, a key site for esterification. hebmu.edu.cn The nature of the ester side chain at this position has been shown to be important for the biological activity of these compounds. researchgate.net For instance, in studies on related quassinoids, modification of the C-15 ester has been a common strategy to create a library of derivatives for biological screening. researchgate.net Chemical transformations, such as hydrolysis of the ester group followed by re-esterification with different acyl groups, have been employed to generate novel analogs. google.com The structures of newly isolated quassinoids, such as Bruceanols D, E, and F, have been elucidated through spectral evidence and chemical transformations, further highlighting the importance of derivatization in this field. nih.gov

Table 1: Key Reactions in the Partial Synthesis and Derivatization of Quassinoid Analogs

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Hydrolysis | Acid or Base Catalysis | Removal of ester groups for further derivatization. | google.com |

| Esterification | Acyl Chlorides or Carboxylic Acids with Coupling Agents | Introduction of new side chains at hydroxyl positions. | google.com |

| Oxidation | e.g., DMP, Swern Oxidation | Conversion of alcohols to ketones or aldehydes. | uef.fi |

| Reduction | e.g., NaBH4, DIBAL-H | Conversion of carbonyls to alcohols. | uef.fi |

Progress Towards Total Synthesis of this compound

While a completed total synthesis of this compound has not been reported, the progress made in the total synthesis of other complex quassinoids provides a roadmap for future endeavors. The synthesis of the picrasane (B1241345) skeleton, the core of this compound, is a significant undertaking due to its structural complexity, including a highly oxygenated and stereochemically dense framework. numberanalytics.comuef.fi

Strategies for the total synthesis of related quassinoids like chaparrinone (B1197911) and glaucarubinone (B224207) have been published, offering valuable insights. acs.org These syntheses often employ a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. numberanalytics.com

Key synthetic strategies that would be applicable to the total synthesis of this compound include:

Diels-Alder Cycloaddition: This powerful reaction has been utilized to construct the A and B rings of the quassinoid core in a stereocontrolled manner. rsc.org

Aldol (B89426) Condensation: Intramolecular aldol reactions are crucial for the formation of the five- and six-membered rings within the picrasane skeleton. uef.fi

Radical Cyclizations: These reactions can be employed for the formation of challenging C-C bonds and ring systems.

Late-Stage Functionalization: The introduction of sensitive functional groups, such as the various hydroxyl and ester moieties of this compound, is often planned for the later stages of the synthesis to avoid potential interference with earlier reactions. uef.fi

The total synthesis of quassin, another member of the quassinoid family, has been achieved and highlights the challenges and successful strategies in this field. researchgate.net The synthesis of the tetracyclic core often relies on efficient annulation reactions. researchgate.net The development of stereoselective methods for the construction of the core structure of bruceolides is also a significant area of research. thieme-connect.com

Table 2: Key Intermediates in Quassinoid Synthesis

| Intermediate | Synthetic Strategy | Target Quassinoid | Reference |

| A/B Ring System | Diels-Alder Reaction | General Quassinoid Core | rsc.org |

| ABC Tricyclic Core | Intramolecular Aldol Condensation | Chaparrinone | uef.fiacs.org |

| Picrasane Skeleton | Convergent Fragment Coupling | Glaucarubinone | numberanalytics.comacs.org |

Biosynthetic Pathways of Plant Derived Bruceanol B

Identification of Precursor Molecules

The biosynthesis of quassinoids, including Bruceanol B, originates from the mevalonate (B85504) pathway, which provides the fundamental building blocks for all terpenoids. numberanalytics.com The initial precursor for the vast array of triterpenoids is 2,3-oxidosqualene (B107256). researchgate.net Through a series of cyclization and rearrangement reactions, this linear molecule is transformed into a variety of cyclic triterpene skeletons.

Recent studies have shed light on the early stages of quassinoid biosynthesis, identifying key intermediates that are shared with the biosynthetic pathways of other structurally related compounds like limonoids. researchgate.netfrontiersin.org This shared evolutionary origin points to a common set of precursor molecules. researchgate.net

The key precursor molecules in the early stages of quassinoid biosynthesis are:

| Precursor Molecule | Role in Biosynthesis |

| 2,3-Oxidosqualene | The initial C30 triterpenoid (B12794562) precursor that undergoes cyclization. researchgate.net |

| Tirucalla-7,24-dien-3β-ol | Formed from the cyclization of 2,3-oxidosqualene, it is an early intermediate in the pathway. researchgate.net |

| Dihydroniloticin | An oxidized derivative of tirucalla-7,24-dien-3β-ol. researchgate.net |

| Melianol (B1676181) | A key protolimonoid intermediate formed from the further oxidation of dihydroniloticin, representing a branch point towards both quassinoid and limonoid biosynthesis. researchgate.netfrontiersin.org |

These precursors undergo a series of subsequent modifications, including oxidation, reduction, and rearrangement, to ultimately yield the C20 skeleton characteristic of many quassinoids. numberanalytics.comresearchgate.netnumberanalytics.com

Elucidation of Key Enzymatic Transformations

The conversion of precursor molecules into the complex structure of this compound is orchestrated by a series of specific enzymatic transformations. These reactions are catalyzed by various classes of enzymes that introduce the characteristic functional groups and stereochemistry of the final molecule.

Key enzymatic transformations in the biosynthesis of quassinoids include:

Cyclization: The initial and crucial step is the cyclization of the linear 2,3-oxidosqualene into a tetracyclic or pentacyclic triterpenoid skeleton. This reaction is catalyzed by oxidosqualene cyclases (OSCs) . Specifically, a tirucalla-7,24-dien-3β-ol synthase has been identified as the enzyme responsible for the first committed step in the quassinoid pathway in Ailanthus altissima. frontiersin.org

Oxidation: A series of oxidative reactions are essential for modifying the triterpenoid scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) . frontiersin.orgnumberanalytics.com For instance, two specific CYP450s, AaCYP71CD4 and AaCYP71BQ17, have been shown to sequentially oxidize tirucalla-7,24-dien-3β-ol to form melianol. frontiersin.org These enzymes are responsible for introducing hydroxyl groups and other oxygenated functionalities.

Reduction: Oxidoreductases play a role in the reduction of various intermediates during the biosynthetic pathway. numberanalytics.com

Rearrangement: Isomerases are involved in facilitating the complex skeletal rearrangements that are characteristic of quassinoid biosynthesis. numberanalytics.com

Acylation: The addition of acyl groups, such as the hexanoyloxy group at position C-15 in this compound, is another key transformation. wikipedia.org This step is likely catalyzed by specific acyltransferases .

While the general classes of enzymes involved have been identified, the specific enzymes responsible for the later, more intricate steps of this compound biosynthesis are still under investigation.

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound is under strict genetic control, with the expression of the necessary biosynthetic genes being tightly regulated. The identification of genes encoding the enzymes involved in the quassinoid pathway is an active area of research.

Transcriptome and metabolome analysis of quassinoid-producing plants, such as Ailanthus altissima, has been instrumental in identifying the genes responsible for the early steps of the pathway. researchgate.netfrontiersin.org By correlating gene expression profiles with the accumulation of specific metabolites, researchers have been able to pinpoint candidate genes.

Key findings regarding the genetic basis of quassinoid biosynthesis include:

Gene Clusters: The genes encoding the enzymes for a specific biosynthetic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation of the entire pathway. While a complete BGC for this compound has not yet been fully characterized, the identification of functionally related genes in close proximity is a common strategy for discovery.

Oxidosqualene Cyclase (OSC) Genes: The gene encoding the tirucalla-7,24-dien-3β-ol synthase (AaTS), the first committed enzyme in the pathway, has been identified in A. altissima. frontiersin.org

Cytochrome P450 (CYP450) Genes: The genes for the two cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17) responsible for the conversion of tirucalla-7,24-dien-3β-ol to melianol have also been identified through transcriptomic analysis. frontiersin.org

Regulatory Genes: The expression of these biosynthetic genes is controlled by various transcription factors. While specific regulators for the this compound pathway have not been definitively identified, it is known that transcription factors of the MYB, bHLH, and WD40 families often regulate secondary metabolite pathways in plants. plos.org Environmental factors can also influence the transcription of these genes and, consequently, the production of quassinoids. numberanalytics.com

Further research, including gene knockout and heterologous expression studies, is needed to fully elucidate the genetic and molecular machinery responsible for the complete biosynthesis of this compound. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions for Bruceanol B

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Bruceanol B Research

Omics technologies offer powerful tools for dissecting complex biological systems, including the metabolic pathways responsible for natural product synthesis. Metabolomics can provide a comprehensive profile of all metabolites within a plant or microbial system, aiding in the identification and characterization of this compound's biosynthetic precursors and intermediates. By comparing metabolic profiles across different tissues, developmental stages, or under various environmental stimuli, researchers can pinpoint key enzymes and genes involved in the quassinoid pathway nih.govnih.govmdpi.com. While direct metabolomic studies specifically on this compound are not extensively detailed in the provided literature, studies on related plants like Ailanthus altissima have employed metabolomic and transcriptomic profiling to identify biosynthetic genes for quassinoids nih.gov.

Proteomics can complement metabolomics by identifying the proteins and enzymes that catalyze these biosynthetic reactions or by revealing how this compound affects cellular protein expression and function. Understanding the proteomic landscape in response to this compound treatment could uncover novel cellular targets and mechanisms of action, potentially revealing new therapeutic applications beyond its known cytotoxic effects. Furthermore, comparative proteomics could help elucidate differences in metabolic machinery between high- and low-producing strains or species, guiding efforts in strain improvement for enhanced production.

Computational Chemistry and Molecular Modeling for Predictive Analysis

Computational chemistry and molecular modeling play a crucial role in predicting the behavior and potential applications of natural products like this compound. Molecular docking studies have been employed to assess the binding affinities of Brucea antidysenterica phytochemicals, including this compound, against various cancer-related targets. For instance, studies investigating treatments for Acute Myeloid Leukemia (AML) have docked phytochemicals against targets such as IDH2, MCL1, FLT3, and BCL2 researchgate.netresearchgate.netnih.gov. These analyses aim to identify compounds with strong binding interactions, suggesting potential therapeutic efficacy. While specific binding energy values for this compound against all these targets are not explicitly detailed in the snippets, it is noted as one of the compounds showing potential for AML management based on these studies researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) studies can further correlate structural features of this compound and its analogs with their biological activities, aiding in the design of more potent or selective derivatives. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, often performed computationally, is also vital for predicting the pharmacokinetic and safety profiles of potential drug candidates, guiding further preclinical development.

Unexplored Biological Activities and Therapeutic Applications of this compound

While this compound is recognized for its antileukemic and cytotoxic properties nih.govgoogle.comnih.govepdf.pubnih.govnih.gov, research is beginning to explore its broader biological activities. Quassinoids, as a class, are known to possess a wide array of pharmacological effects, including anti-inflammatory, anti-malarial, anti-amoebic, and anti-viral activities researchgate.netfrontiersin.orgdntb.gov.ua. Given this broader spectrum of activity within the quassinoid family, there is significant potential for this compound to exhibit similar or novel biological functions that remain largely unexplored.

Future research could focus on systematically screening this compound against various disease models, such as inflammatory conditions, infectious diseases (e.g., malaria, viral infections), or neurodegenerative disorders. Investigating its effects on cellular signaling pathways beyond those related to apoptosis, such as those involved in inflammation or immune response, could reveal new therapeutic avenues. Identifying specific molecular targets responsible for these potential activities would be a critical step in this exploration.

Methodological Advancements in this compound Isolation and Characterization

The isolation and characterization of natural products like this compound are foundational to understanding their properties and applications. Traditional methods involve solvent extraction, followed by chromatographic techniques such as silica (B1680970) gel and Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC) for purification researchgate.netdatapdf.comscribd.comgoogle.com. Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D NMR techniques) and Mass Spectrometry (MS, including High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESIMS), are essential for definitive structure elucidation and confirmation datapdf.comepdf.pub.

Ongoing advancements focus on improving the efficiency, yield, and purity of isolation processes. This includes the development of more selective extraction solvents, optimization of chromatographic parameters (e.g., stationary phases, mobile phases in HPLC), and the application of hyphenated techniques (e.g., LC-MS, GC-MS) for rapid identification and quantification. Furthermore, the use of miniaturized and automated systems can enhance throughput and reduce sample consumption, accelerating the discovery and characterization pipeline.

Table 2: Common Isolation and Characterization Techniques for this compound

| Technique | Description/Application | Relevant Search Results |

| Extraction | Ethyl acetate (B1210297) extraction | researchgate.netdatapdf.comscribd.comgoogle.com |

| Chromatography | Silica gel column chromatography | researchgate.netdatapdf.comscribd.com |

| Sephadex LH-20 gel column chromatography | researchgate.netresearchgate.net | |

| High-Performance Liquid Chromatography (HPLC) | researchgate.netdatapdf.comgoogle.commdpi.com | |

| Spectroscopy | ¹H-NMR Spectroscopy | datapdf.comepdf.pub |

| ¹³C-NMR Spectroscopy | datapdf.comepdf.pub | |

| 2D NMR (COSY, HMQC, HMBC) | datapdf.comepdf.pub | |

| Mass Spectrometry (MS) | datapdf.com | |

| High-Resolution ESI-MS (HR-ESIMS) | datapdf.com |

Strategies for Enhancing this compound Production (Natural and Microbial Sources)

Increasing the availability of this compound is critical for comprehensive research and potential therapeutic development. Strategies for enhancing its production can be broadly categorized into optimizing extraction from natural sources and exploring biotechnological approaches.

Natural Sources: While Brucea antidysenterica is the primary source, optimizing cultivation conditions, harvesting times, and extraction protocols from the plant can improve yields. Research into the geographical distribution and chemotypes of B. antidysenterica might identify populations with higher this compound content.

Microbial and Cell Culture Production: A study reported the isolation of a soil microorganism (Strain DS4) producing this compound and optimized its culture conditions for antibiotic production, achieving the highest antibacterial activity with a medium containing 1.5% soluble starch and 2.0% yeast extract, cultured at 30°C for 3.5 days researchgate.netresearchgate.net. This highlights the potential for microbial fermentation as a sustainable production method. Future work could involve metabolic engineering of these or other microorganisms to biosynthesize this compound or its precursors. Similarly, plant cell culture techniques, if developed for B. antidysenterica, could offer a controlled environment for producing this compound, potentially enhanced through elicitation – the application of biotic or abiotic stress factors to stimulate secondary metabolite production. Elucidating the complete biosynthetic pathway of this compound would be instrumental in designing effective metabolic engineering strategies.

List of Compounds Mentioned:

this compound

Bruceanol A

Bruceanol C

Bruceanol D

Bruceanol E

Bruceanol F

Bruceanol G

Bruceanol H

Bruceantinol

Bruceantinoside A

Bruceantinoside B

Bruceantinoside C

Yadanzioside M

Yadanzioside P

Ailanthone

Amarolide

Bruceacanthinone A

Bruceacanthinone B

Canthin-6-one

1,11-dimethoxycanthin-6-one (B15423406)

1-methoxycanthin-6-one

2-methoxycanthin-6-one (B1246276)

2-hydroxy-1,11-dimethoxycanthin-6-one

beta-carboline-1-propionic acid

cleomiscosin A

cleomiscosin C

Q & A

Basic Research Questions

Q. What validated protocols exist for the extraction and purification of Bruceanol B from natural sources?

- Methodological Answer : this compound, a quassinoid derivative, is typically isolated from Brucea species using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is employed for purification, with structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Researchers should maintain rigorous lab notebooks to document solvent ratios, retention times, and spectral data for reproducibility .

Q. Which in vitro models are appropriate for initial screening of this compound's anticancer properties, and how should experimental controls be implemented?

- Methodological Answer : Common assays include cell viability tests (e.g., MTT or SRB assays) using cancer cell lines such as KB (oral epidermoid carcinoma) or COLO-205 (colon adenocarcinoma). Positive controls (e.g., doxorubicin) and negative controls (untreated cells) must be included. Replicates (minimum three) ensure statistical validity, and IC50 values should be calculated using nonlinear regression models . Data integrity requires adherence to ethical standards, including proper disposal of biological materials .

Advanced Research Questions

Q. How can conflicting results regarding this compound's cytotoxic potency across studies be systematically analyzed?

- Methodological Answer : Discrepancies may arise from variations in cell line specificity, compound purity, or assay conditions (e.g., incubation time). Researchers should:

- Compare methodologies using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

- Conduct meta-analyses to identify trends, adjusting for variables such as solvent carriers or temperature .

- Validate findings through orthogonal assays (e.g., apoptosis markers or caspase activation) .

Q. What advanced techniques are critical for elucidating this compound's structure-activity relationship (SAR)?

- Methodological Answer : SAR studies require:

- Synthesis of analogs : Modify functional groups (e.g., hydroxyl or ester moieties) to assess bioactivity changes.

- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., NF-κB or topoisomerases) .

- In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability in murine models) with in vitro data .

Data Contradiction and Resolution

Q. How should researchers address inconsistencies in this compound's reported mechanisms of action?

- Methodological Answer :

- Triangulate data : Combine transcriptomic, proteomic, and metabolomic datasets to identify consensus pathways (e.g., ROS generation or DNA damage) .

- Replicate experiments : Use standardized protocols across labs to minimize technical variability .

- Publish negative results : Transparent reporting of non-significant data prevents publication bias .

Ethical and Methodological Considerations

- Data Integrity : Ensure raw data (spectra, assay results) are deposited in repositories like Zenodo for transparency .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived cell lines .

- Critical Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.